N-(4-methoxyphenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
The compound “N-(4-methoxyphenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide” is a structurally complex tricyclic sulfonamide derivative featuring a fused heterocyclic core. Its architecture includes a sulfur-containing eight-membered ring (8lambda6-thia), two methoxyphenyl substituents, and a sulfanyl acetamide side chain. The methoxy groups at the 4- and 3-positions on the phenyl rings likely enhance solubility and modulate electronic properties, which is critical for bioavailability and binding affinity .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S2/c1-35-20-12-10-19(11-13-20)29-25(32)17-37-27-28-15-24-26(30-27)22-8-3-4-9-23(22)31(38(24,33)34)16-18-6-5-7-21(14-18)36-2/h3-15H,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKGKGURKXELJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-86-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The compound features a unique tricyclic structure with multiple functional groups including methoxy and sulfanyl moieties. The detailed structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 378.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-methoxyphenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8\lambda 6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) showed significant reduction in cell viability at concentrations above 10 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth : Tests against Staphylococcus aureus and Escherichia coli demonstrated inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Fungal Activity : Preliminary results suggest potential antifungal activity against Candida albicans.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest:
- Cytokine Production : Studies indicate that the compound may reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
- Animal Models : In vivo experiments using carrageenan-induced paw edema models showed a reduction in swelling when treated with the compound.
Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry explored the anticancer efficacy of derivatives of this compound:
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Findings : The lead compound exhibited IC50 values lower than those of standard chemotherapeutics.
Study 2: Antimicrobial Screening
In a screening conducted by Antimicrobial Agents and Chemotherapy:
- Objective : To assess the antimicrobial potential against clinical isolates.
- Findings : The compound showed significant activity against multidrug-resistant strains.
Comparison with Similar Compounds
Core Modifications
- N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-81-5): This analogue replaces the 3-methoxyphenylmethyl group with a methyl group and introduces a chloro substituent at the 3-position of the phenyl ring.
Functional Group Variations
Physicochemical and Pharmacological Properties
Solubility and Stability
- The target compound’s dual methoxy groups (logP ~2.8 estimated) balance solubility and lipophilicity, whereas the chloro-fluoro analogue (logP ~3.5) exhibits higher membrane affinity but lower metabolic stability .
- The hydroxymethyl derivative (CAS 867040-59-3) shows improved solubility in polar solvents (e.g., logP ~1.9) but is prone to oxidative degradation .
Crystallographic and Conformational Analysis
- SHELX refinement data () indicate that the tricyclic core in all analogues adopts a planar conformation, facilitating π-stacking with aromatic residues in protein targets. However, nitro or bulky substituents (e.g., 2-methylphenyl in CAS 867040-59-3) induce torsional strain, reducing planarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
